N-[3-(trifluoromethyl)phenyl]butanamide
Description
N-[3-(Trifluoromethyl)phenyl]butanamide is a fluorinated aromatic amide characterized by a butanamide backbone linked to a 3-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) substituent is a critical structural feature, known for its electron-withdrawing properties, which enhance metabolic stability and influence binding interactions in biological systems .
Key structural attributes include:
- Molecular formula: C₁₁H₁₂F₃NO (inferred from analogs like 3-methyl-N-[2-(trifluoromethyl)phenyl]butanamide) .
- Functional groups: Amide bond (-CONH-) and trifluoromethylphenyl moiety.
Properties
CAS No. |
2339-19-7 |
|---|---|
Molecular Formula |
C11H12F3NO |
Molecular Weight |
231.21 g/mol |
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]butanamide |
InChI |
InChI=1S/C11H12F3NO/c1-2-4-10(16)15-9-6-3-5-8(7-9)11(12,13)14/h3,5-7H,2,4H2,1H3,(H,15,16) |
InChI Key |
XHWKHSSEIHAIPC-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC(=C1)C(F)(F)F |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Butanamide Derivatives with Trifluoromethylphenyl Substitutions
Several analogs share the butanamide backbone but differ in branching or additional substituents:
Structural Insights :
- Sulfonylamino groups: Enhance hydrogen-bonding capacity and may improve target binding, as seen in pesticidal compounds like flutolanil (a benzamide analog) .
Benzamide and Heterocyclic Analogs
Compounds with aromatic or heterocyclic cores but similar -CF₃ phenyl groups:
Functional Comparisons :
- Benzamide vs. Butanamide: Benzamide derivatives (e.g., 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide) exhibit planar aromatic cores, favoring π-π stacking in drug-receptor interactions, whereas butanamides offer conformational flexibility .
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